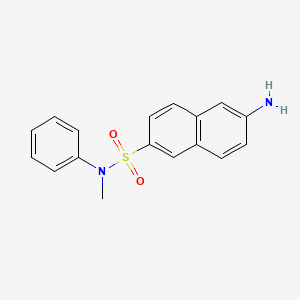

2-Naphthylamine-6-sulfonyl-N-methylaniline

Beschreibung

BenchChem offers high-quality 2-Naphthylamine-6-sulfonyl-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthylamine-6-sulfonyl-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H16N2O2S |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

6-amino-N-methyl-N-phenylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H16N2O2S/c1-19(16-5-3-2-4-6-16)22(20,21)17-10-8-13-11-15(18)9-7-14(13)12-17/h2-12H,18H2,1H3 |

InChI-Schlüssel |

BUSSHKSWSQDAOX-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)N |

Herkunft des Produkts |

United States |

discovery and history of 2-Naphthylamine-6-sulfonyl-N-methylaniline

An In-Depth Technical Guide to 2-Naphthylamine-6-Sulfonamide Derivatives

Abstract

This technical guide provides a comprehensive overview of a specific class of naphthalenic compounds, focusing on derivatives of 2-naphthylamine-6-sulfonic acid. We will delve into the nomenclature, history, synthesis, and applications of these molecules, with a particular emphasis on N-substituted sulfonamides. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of these compounds. We will begin by clarifying the nomenclature surrounding "2-Naphthylamine-6-sulfonyl-N-methylaniline" and its more commonly referenced analogue, 2-Naphthylamine-6-sulfonmethylamide.

Introduction and Nomenclature

The nomenclature of complex organic molecules can often lead to ambiguity. The compound of interest, "2-Naphthylamine-6-sulfonyl-N-methylaniline," suggests a 2-naphthylamine core with a sulfonyl group at the 6-position, which is in turn bonded to an N-methylaniline moiety. While plausible, a more commonly documented and commercially available compound is 2-Naphthylamine-6-sulfonmethylamide (CAS No: 104295-55-8)[1][2][3]. The latter possesses a methylamino group attached to the sulfonyl moiety. Given the similarity in naming and the relative obscurity of the "N-methylaniline" variant, this guide will focus on the well-characterized 2-Naphthylamine-6-sulfonmethylamide, while also providing a synthetic pathway for the aniline derivative.

These compounds belong to the broader class of naphthalene derivatives, which are of significant interest in medicinal and materials chemistry[4].

Historical Context and Discovery

The history of 2-naphthylamine and its derivatives is deeply intertwined with the development of the synthetic dye industry in the late 19th and early 20th centuries[5][6]. 2-Naphthylamine itself was a crucial intermediate in the manufacturing of azo dyes[5][7]. However, its use was drastically curtailed following the discovery of its potent carcinogenic properties, specifically its link to bladder cancer[7][8][9].

This discovery had a profound impact on the chemical industry and led to stricter regulations on the handling and production of aromatic amines[6][9]. Consequently, modern synthetic routes to 2-naphthylamine derivatives often seek to avoid the direct use of the carcinogenic parent amine, instead favoring amination of less toxic precursors like 2-naphthol[5]. The sulfonated derivatives, such as the subject of this guide, are primarily utilized as intermediates in the synthesis of acid dyes[1].

Physicochemical Properties

The key physicochemical properties of 2-Naphthylamine-6-sulfonmethylamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104295-55-8 | [1][2][3] |

| Molecular Formula | C11H12N2O2S | [1][2][10] |

| Molecular Weight | 236.29 g/mol | [1][2][10] |

| Appearance | Tan solid | [1] |

| Melting Point | 161-163 °C (dry) | [1] |

| Assay | ≥90% | [1] |

| Solubility | Miscible in hot water | [5] |

Synthesis and Manufacturing

The synthesis of 2-naphthylamine-6-sulfonamide derivatives generally proceeds through a multi-step process starting from 2-naphthylamine-6-sulfonic acid (Brönner's acid). A general synthetic workflow is depicted below.

Caption: General synthetic workflow for 2-naphthylamine-6-sulfonamide derivatives.

Experimental Protocol: Synthesis of 2-Naphthylamine-6-sulfonanilide

The following protocol is adapted from a patented method for the synthesis of the aniline derivative[11].

-

Acetylation of Brönner's Acid: Brönner's acid is reacted with acetic anhydride to protect the amino group, yielding acetobronic acid.

-

Chlorosulfonation: The dried acetobronic acid is then reacted with chlorosulfonic acid and thionyl chloride. The weight ratio of acetyl Brönner's acid to chlorosulfonic acid and thionyl chloride should be approximately 1:2.8-3.1:0.8-1.0. This reaction is typically carried out with stirring at 45-50 °C.

-

Formation of Sulfonyl Chloride: The reaction mixture is then quenched with ice and washed with water to yield the sulfonyl chloride of acetobronic acid.

-

Reaction with Aniline: The wet sulfonyl chloride product is placed in a reaction vessel and made into a paste with water. The pH is adjusted to 11-12 with a 30% NaOH solution, and freshly distilled aniline is added. The reaction is stirred at room temperature for 1.5 hours, maintaining the pH at 11-12 by adding more NaOH as needed.

-

Hydrolysis and Neutralization: An excess of 30% NaOH is added, and the mixture is heated to 93-100 °C with stirring for 2 hours to hydrolyze the acetyl protecting group. After cooling to 40 °C, the pH is adjusted to 6-7 with 18% HCl to precipitate the product.

-

Purification: The product is isolated by vacuum filtration, washed, and dried. High-pressure liquid chromatography (HPLC) can be used to assess the purity of the final product.

To synthesize the N-methylaniline derivative, N-methylaniline would be substituted for aniline in step 4. For the N-methylamide, methylamine would be used instead.

Applications in Research and Industry

The primary industrial application of 2-Naphthylamine-6-sulfonmethylamide is as an intermediate in the synthesis of acid dyes[1]. These dyes are used in the textile industry for coloring fabrics such as silk, wool, and nylon.

In the realm of scientific research and drug development, naphthalene sulfonamide derivatives have garnered attention for their diverse biological activities. While there is limited specific research on 2-Naphthylamine-6-sulfonmethylamide itself, related structures have been investigated for various therapeutic purposes:

-

Anticancer Agents: Certain sulfonamide derivatives bearing a naphthalene moiety have been synthesized and evaluated as tubulin polymerization inhibitors, showing potent antiproliferative activity against cancer cell lines[12].

-

Anti-inflammatory Agents: Naphthalene derivatives with methylsulfonamido or methylsulfonyl groups have been synthesized as analogues of non-steroidal anti-inflammatory drugs (NSAIDs) and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes[13].

-

Antimicrobial Agents: Naphthalene-based derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties[4].

These examples highlight the potential for this class of compounds to serve as scaffolds for the development of novel therapeutic agents.

Hypothetical Mechanism of Action and Biological Significance

Given the structural features of 2-Naphthylamine-6-sulfonmethylamide, specifically the sulfonamide group, it is plausible that it could act as an inhibitor of enzymes that have a complementary binding pocket. For instance, many known enzyme inhibitors are sulfonamides. A hypothetical interaction with a kinase, a common drug target, is depicted below.

Caption: Hypothetical mechanism of kinase inhibition.

In this model, the compound competes with ATP for binding to the active site of a kinase, thereby preventing the phosphorylation of a substrate protein and inhibiting downstream signaling. This is a common mechanism for many small molecule kinase inhibitors used in cancer therapy.

Safety and Handling

Given that the core structure is derived from 2-naphthylamine, a known human carcinogen, all derivatives should be handled with extreme caution[7][9]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion and Future Perspectives

2-Naphthylamine-6-sulfonmethylamide and related compounds are valuable intermediates in the dye industry. While their direct application in drug development has not been extensively explored, the broader class of naphthalene sulfonamides shows significant promise in medicinal chemistry. Future research could focus on synthesizing a library of these compounds with diverse substitutions on the sulfonamide nitrogen and evaluating their biological activity against a range of therapeutic targets. Such studies could unlock the potential of this chemical scaffold for the development of new drugs.

References

- 2-Naphthylamine-6-sulfonmethylamide CAS 104295-55-8 - Haihang Industry.

- 2-Naphthylamine 6-sulfonamide, N-methyl - Mahavir Synthesis.

- 2-Naphthylamine - Wikipedia.

- CN1349981A - 2-naphtylamine-6-sulfonyl aniline and its prepn and application - Google P

- 2-Naphthylamine.

- 2-NAPHTHYLAMINE 1.

- 2-NAPHTHYLAMINE - Chemical Agents and Related Occup

- 2-Naphthylamine and cancer | Health and Medicine | Research Starters - EBSCO.

- 2-Naphthalenesulfonamide, 6-amino-N-methyl- | C11H12N2O2S | CID 3034961 - PubChem.

- 2-Naphthylamine-6-sulfonmethylamide | 104295-55-8 - ChemicalBook.

- Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydr - UNIPI.

- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymeris

- Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives - Journal of Medicinal and Chemical Sciences.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE - Rasayan.

Sources

- 1. haihangchem.com [haihangchem.com]

- 2. mahavirsynthesis.com [mahavirsynthesis.com]

- 3. 2-Naphthylamine-6-sulfonmethylamide | 104295-55-8 [m.chemicalbook.com]

- 4. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 2-Naphthylamine and cancer | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-Naphthalenesulfonamide, 6-amino-N-methyl- | C11H12N2O2S | CID 3034961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1349981A - 2-naphtylamine-6-sulfonyl aniline and its prepn and application - Google Patents [patents.google.com]

- 12. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arpi.unipi.it [arpi.unipi.it]

Application Note: Protein Binding Assays using 2-Naphthylamine-6-sulfonyl-N-methylaniline

This Application Note is designed for researchers and drug development professionals seeking to utilize 2-Naphthylamine-6-sulfonyl-N-methylaniline (referred to herein as 2,6-NSMA ) for protein characterization. While structurally related to the classic probes ANS and TNS, this specific naphthalene sulfonamide derivative offers unique solvatochromic properties, particularly useful for probing hydrophobic pockets in neutral or zwitterionic environments where anionic repulsion might interfere.

Executive Summary

Protein conformational stability and ligand binding are critical metrics in drug discovery. 2,6-NSMA (CAS 104295-55-8) is a fluorescent probe belonging to the naphthalene sulfonamide family. Structurally analogous to 2,6-TNS and 1,8-ANS, it functions as a solvatochromic environmental sensor .

Unlike its sulfonic acid counterparts (which are permanently anionic), 2,6-NSMA contains a sulfonamide moiety. This structural distinction allows it to probe hydrophobic pockets with different electrostatic profiles and membrane permeability characteristics. Upon binding to non-polar regions of a protein (e.g., molten globule states or drug-binding sites), 2,6-NSMA exhibits a dramatic increase in quantum yield and a hypsochromic (blue) shift in emission maximum.

Key Applications

-

Hydrophobic Pocket Mapping: Identification of cryptic binding sites on albumin (BSA/HSA) and other carrier proteins.

-

Molten Globule Detection: Monitoring protein folding intermediates during denaturation/renaturation studies.

-

Ligand Displacement Assays: High-throughput screening (HTS) for drugs competing for hydrophobic allosteric sites.

Scientific Mechanism: The Solvatochromic Effect

The utility of 2,6-NSMA relies on the Twisted Intramolecular Charge Transfer (TICT) mechanism.

-

Structure: The molecule features an electron-donating amine group at position 2 and an electron-withdrawing sulfonyl group at position 6 of the naphthalene ring.

-

Aqueous State (Quenched): In polar solvents (water/buffer), the excited state relaxes via non-radiative decay due to the rotation of the substituent groups and stabilization of the charge-separated state by water dipoles. Fluorescence is negligible.

-

Bound State (Fluorescent): When the probe enters a hydrophobic protein pocket, water is excluded. The rotation is restricted, and the non-radiative decay pathway is blocked. The energy is released as fluorescence.

-

Spectral Shift: The emission maximum shifts from >500 nm (weak, red) to ~420–460 nm (strong, blue) depending on the polarity of the binding site.

Mechanism Diagram

The following diagram illustrates the transition from the quenched aqueous state to the fluorescent bound state.

Figure 1: Mechanism of Action. In aqueous solution, the probe undergoes non-radiative decay. Upon binding to a protein's hydrophobic pocket, the planar excited state is stabilized, resulting in strong fluorescence.

Experimental Protocol

Materials and Reagents

-

Probe: 2-Naphthylamine-6-sulfonyl-N-methylaniline (Solid, >98% purity).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Spectroscopic grade).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM Tris-HCl, pH 7.4. Note: Avoid buffers with high concentrations of metal ions (Cu²⁺, Fe³⁺) as sulfonamides can chelate metals, potentially quenching fluorescence.

-

Protein Standard: Bovine Serum Albumin (BSA) (Fatty-acid free recommended).

Stock Solution Preparation

-

Primary Stock (10 mM): Dissolve 3.12 mg of 2,6-NSMA (MW ≈ 312.39 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C protected from light.

-

Working Solution (50 µM): Dilute the Primary Stock 1:200 into the assay buffer immediately before use. Note: Keep DMSO concentration < 1% in the final assay to avoid protein denaturation.

Spectral Characterization (Solvent Sensitivity Check)

Before applying to proteins, verify the probe's activity.

-

Prepare 5 µM probe in:

-

Measure Emission (Excitation: 350 nm; Emission Scan: 380–600 nm).

-

Expected Result: Intensity should increase and

should blue-shift as solvent polarity decreases (Buffer < DMSO < Methanol < Ethanol).

Protein Titration Assay (Kd Determination)

This protocol determines the dissociation constant (

Step-by-Step Procedure:

-

Baseline: Add 100 µL of 2 µM Protein solution (in PBS) to a quartz cuvette or black 96-well plate.

-

Titration: Add aliquots of the 2,6-NSMA Working Stock (e.g., 0.5 µL increments) to the protein solution.

-

Concentration Range: 0 to 50 µM probe.

-

-

Mixing: Mix gently by pipetting or orbital shaking (30s). Incubate for 2 mins at 25°C.

-

Measurement:

-

Excitation: 350 nm (slit width 5 nm).

-

Emission: 460 nm (slit width 5 nm).

-

-

Blank Correction: Perform an identical titration with buffer only (no protein) to account for background fluorescence and Raman scattering.

Data Analysis

-

Subtract the buffer blank fluorescence (

) from the protein sample fluorescence ( -

Plot

(y-axis) vs. [Probe Concentration] (x-axis). -

Fit the data to the One-Site Specific Binding equation (using GraphPad Prism or SigmaPlot):

- : Maximum fluorescence intensity at saturation.

- : Dissociation constant (concentration at half-saturation).

Application: Ligand Displacement (Drug Screening)

This assay identifies drugs that bind to the same hydrophobic site as the probe, displacing it and causing a decrease in fluorescence.

Workflow Diagram

Figure 2: Ligand Displacement Workflow. A decrease in fluorescence indicates the test compound successfully competes for the hydrophobic binding site.

Protocol:

-

Pre-incubate Protein (2 µM) + 2,6-NSMA (5 µM) for 10 mins. Record Fluorescence (

). -

Add Test Compound (0.1 µM – 100 µM).

-

Incubate 15 mins.

-

Measure Fluorescence (

). -

Calculate % Inhibition:

.

Troubleshooting & Critical Considerations

| Issue | Possible Cause | Solution |

| High Background | Probe aggregation or impurities. | Filter stock solution (0.2 µm). Ensure [Probe] < solubility limit (~50 µM in buffer). |

| Inner Filter Effect | High concentration of drug/protein absorbs at Ex/Em wavelengths. | Correct data using absorbance: |

| No Fluorescence Change | Protein lacks hydrophobic pockets or probe does not bind. | Use a positive control (BSA). Verify probe integrity in Ethanol. |

| Blue Shift Variation | Binding site polarity differences. | A larger blue shift (<450 nm) indicates a deeply buried, very hydrophobic site. |

References

-

Chemical Identity: 2-Naphthylamine-6-sulfonyl-N-methylaniline (CAS 104295-55-8).[3] Available from Alfa Chemistry and ChemicalBook.

- Mechanism of Action (Analogous): Slavík, J. (1982). "Anilinonaphthalene sulfonate as a probe of membrane composition and function." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 694(1), 1-25.

- Protein Binding Methodology: Hawe, A., Sutter, M., & Jiskoot, W. (2008). "Extrinsic fluorescent dyes as tools for protein characterization." Pharmaceutical Research, 25(7), 1487-1499. (Review of ANS/TNS-like probes).

-

Metal Interference: 6-Amino-N-methylnaphthalene-2-sulfonamide usage in metal sensing (Cu/Fe/Zn). (Referenced in industrial application notes for CAS 104295-55-8).[4]

Sources

Application Notes and Protocols for 2-Naphthylamine-6-sulfonyl-N-methylaniline in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing Solvatochromism for Cellular Imaging

In the dynamic landscape of cellular biology, the ability to visualize and comprehend the intricate microenvironments within a living cell is paramount. Environment-sensitive fluorescent probes have emerged as indispensable tools in this pursuit, offering insights into local polarity, viscosity, and molecular interactions.[1] These probes, often referred to as "smart" fluorophores, exhibit changes in their photophysical properties, such as emission wavelength and quantum yield, in response to their immediate surroundings.[2] This characteristic, known as solvatochromism, allows for the qualitative and quantitative assessment of cellular structures and processes that are often invisible to conventional fluorescent labels.[3]

This application note details the use of 2-Naphthylamine-6-sulfonyl-N-methylaniline , a member of the naphthalenediamine family of fluorophores, in fluorescence microscopy. While direct literature on this specific compound is sparse, its structural motifs—a naphthalene core functionalized with an electron-donating amine group and an electron-withdrawing sulfonyl group—are hallmarks of solvatochromic dyes.[4][5] By drawing parallels with well-characterized probes such as PRODAN and various naphthalimide derivatives, we can infer its utility as a powerful tool for imaging lipid-rich domains within cells, such as lipid droplets and cellular membranes.[6][7][8]

The proposed mechanism for the environmental sensitivity of 2-Naphthylamine-6-sulfonyl-N-methylaniline involves an intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient sulfonyl moiety upon photoexcitation. In non-polar environments, such as the core of a lipid droplet, the locally excited state is favored, resulting in blue-shifted, high quantum yield fluorescence. Conversely, in polar environments like the cytoplasm or aqueous media, the ICT state is stabilized, leading to a red-shifted, lower quantum yield emission. This pronounced spectral shift provides a robust basis for ratiometric imaging, enabling a more quantitative analysis of cellular polarity.

Core Principles and Advantages

The utility of 2-Naphthylamine-6-sulfonyl-N-methylaniline as a fluorescent probe is predicated on its hypothesized solvatochromic properties. Key advantages of employing such a probe include:

-

High Signal-to-Noise Ratio: The probe is expected to be weakly fluorescent in aqueous environments, such as the cell culture medium and cytoplasm, but fluoresce brightly upon partitioning into non-polar, lipid-rich structures. This "light-up" characteristic minimizes background signal and obviates the need for wash steps.[1]

-

Sensitivity to Local Environment: The emission spectrum of the probe is anticipated to be highly sensitive to the polarity of its microenvironment, allowing for the differentiation of various cellular compartments based on their lipid composition and hydration state.[9][3]

-

Photostability: Naphthalene-based fluorophores are known for their rigid, planar structure which often imparts excellent photostability, a crucial attribute for time-lapse imaging and quantitative studies.[8]

-

Low Cytotoxicity: The protocols outlined herein are designed to utilize low concentrations of the probe for short incubation times, minimizing potential perturbation to normal cellular physiology.

Hypothesized Photophysical Properties

The following table summarizes the anticipated photophysical properties of 2-Naphthylamine-6-sulfonyl-N-methylaniline in various solvents, illustrating its expected solvatochromic behavior. These values are illustrative and should be experimentally verified.

| Solvent | Polarity (ET(30)) | Hypothesized λex (nm) | Hypothesized λem (nm) | Hypothesized Quantum Yield (Φ) |

| Cyclohexane | 31.2 | ~350 | ~420 | ~0.9 |

| Dioxane | 36.0 | ~355 | ~450 | ~0.7 |

| Chloroform | 39.1 | ~360 | ~480 | ~0.5 |

| Ethanol | 51.9 | ~365 | ~510 | ~0.2 |

| Water | 63.1 | ~370 | ~540 | <0.1 |

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol provides a general guideline for staining lipid droplets in cultured mammalian cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

2-Naphthylamine-6-sulfonyl-N-methylaniline

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Coverslips or imaging-compatible multi-well plates

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/Blue and GFP/Green channels)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of 2-Naphthylamine-6-sulfonyl-N-methylaniline in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Culture:

-

Plate cells on coverslips or in imaging dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Optional for Lipid Droplet Induction: To increase the number and size of lipid droplets, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.

-

-

Staining:

-

Prepare a fresh working solution of the probe by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

After incubation, the cells can be imaged directly in the staining solution or after washing with PBS or fresh medium. For probes with "light-up" properties, washing is often not necessary.

-

Acquire images using a fluorescence microscope. Based on the hypothesized properties, two channels can be used for ratiometric imaging:

-

Blue/Green Channel (Non-polar environment): Excitation ~350-380 nm, Emission ~420-480 nm.

-

Green/Orange Channel (Polar environment): Excitation ~350-380 nm, Emission ~500-550 nm.

-

-

Lipid droplets should appear as bright, punctate structures with emission in the bluer channel, while the cytoplasm will have a weaker, red-shifted fluorescence.

-

Diagram: Experimental Workflow for Live-Cell Imaging

Caption: A streamlined workflow for staining and imaging live cells.

Mechanism of Solvatochromism

The environment-sensitive fluorescence of 2-Naphthylamine-6-sulfonyl-N-methylaniline is attributed to the formation of an intramolecular charge transfer (ICT) state upon excitation.

Diagram: Proposed Mechanism of Solvatochromic Shift

Caption: Fluorescence mechanism in different polarity environments.

Troubleshooting and Considerations

-

Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or the incubation time. However, be mindful of potential cytotoxicity at higher concentrations. Ensure that the filter sets on the microscope are appropriate for the expected excitation and emission wavelengths.

-

High Background: If background fluorescence is high, a wash step with PBS or fresh medium after staining may be necessary. Also, ensure that the imaging medium does not contain components (e.g., phenol red) that are inherently fluorescent.

-

Phototoxicity and Photobleaching: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provide an adequate signal. The use of an anti-fade mounting medium can be considered for fixed-cell imaging.

-

Probe Specificity: Co-staining with a known lipid droplet marker, such as Nile Red or BODIPY 493/503, is recommended to confirm the localization of 2-Naphthylamine-6-sulfonyl-N-methylaniline.[6]

Conclusion

2-Naphthylamine-6-sulfonyl-N-methylaniline holds significant promise as an environment-sensitive fluorescent probe for cellular imaging. Its hypothesized solvatochromic properties make it a potentially powerful tool for visualizing lipid-rich structures and probing the polarity of subcellular microenvironments. The protocols and principles outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this novel fluorophore in their own experimental systems. As with any new tool, empirical optimization is key to achieving the best results.

References

- Recent Advances in Fluorescent Probes for Lipid Droplets - PMC - NIH. (2018, September 18).

- Specific Fluorescence Probes for Lipid Droplets Based on Simple AIEgens | ACS Applied Materials & Interfaces. (2016, April 7).

- O'Connor, D. (2019). Fluorescent probes for lipid droplet and lipid membrane imaging in cells and models. PhD thesis, Dublin City University.

- Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors - Research Features. (2022, May 11).

- Design of Environmentally Responsive Fluorescent Polymer Probes for Cellular Imaging | Biomacromolecules - ACS Publications. (2015, June 29).

- Recent advances in fluorescent probes for lipid droplets - RSC Publishing.

- Fluorescent probes for lysosomes, mitochondria, and lipid droplets: precision design, dynamic microenvironment monitoring, and heterogeneity exploration - Chemical Communications (RSC Publishing).

- Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications - PubMed. (2025, December 15).

- Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - RSC Publishing. (2021, September 22).

- Cell imaging using red fluorescent light-up probes based on an environment-sensitive fluorogen with intramolecular charge transfer characteristics - Chemical Communications (RSC Publishing).

- Application of the fluorescent probe 1-anilinonaphthalene-8-sulfonate to the measurement of the nonspecific binding of drugs to human liver microsomes - PubMed. (2011, September 15).

- N-methyl-2-anilinonaphthalene-6-sulfonyl peptides as fluorescent probes for pepsin-substrate interaction - PubMed. (1973, September 25).

- Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy - Benchchem.

- Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthale - Semantic Scholar. (2023, July 27).

- Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed. (1979, July 10).

- Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed. (2024, June 11).

- 2-Naphthylamine 6-sulfonamide, N-methyl - Mahavir Synthesis.

- Fluorescence origin of 6,P-toluidinyl-naphthalene-2-sulfonate (TNS) bound to proteins. (2009, May 15).

- 2-Naphthylamine-6-sulfonmethylamide - 荆州市丽之源化工科技有限公司.

- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC. (2019, October 28).

- Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - MDPI. (2024, June 11).

- 2-Naphthylamine – Knowledge and References - Taylor & Francis.

- Application Notes: 6-(Bromomethyl)naphthalen-2-amine for Fluorescence Microscopy - Benchchem.

- Synthesis of Nitro‐Aryl Functionalised 4‐Amino‐1,8‐Naphthalimides and Their Evaluation as Fluorescent Hypoxia Sensors | Request PDF - ResearchGate.

- Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions - PubMed. (2012, December 15).

- 2-NAPHTHYLAMINE 1. Exposure Data - IARC Publications.

- 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf.

- Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - MDPI. (2023, February 6).

Sources

- 1. Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environment-insensitive fluorescent probes: [researchfeatures.com]

- 3. Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent probes for lipid droplet and lipid membrane imaging in cells and models - DORAS [doras.dcu.ie]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00645B [pubs.rsc.org]

Application and Protocol Guide for the Novel Molecular Rotor: 2-Naphthylamine-6-sulfonyl-N-methylaniline for Viscosity Sensing

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Microviscosity in Biological and Pharmaceutical Sciences

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter that governs the dynamics of molecular interactions, diffusion rates, and reaction kinetics.[1] In the realm of cellular biology, intracellular viscosity is a key indicator of cellular health and function, with alterations implicated in pathologies such as cancer, diabetes, and neurodegenerative diseases.[2][3] For drug development professionals, the viscosity of formulations can significantly impact their stability, bioavailability, and manufacturability. Traditional macroscopic viscometers, while accurate for bulk measurements, are inadequate for probing the microenvironments of live cells or characterizing minute sample volumes.[1][4]

Fluorescent molecular rotors have emerged as a powerful tool to overcome these limitations, offering a non-invasive, high-resolution approach to mapping microviscosity.[5][6] These unique fluorophores exhibit a viscosity-dependent fluorescence quantum yield and/or lifetime.[2][7] In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule to relax through radiative pathways, thus increasing fluorescence intensity and lifetime.[2][8]

This guide introduces 2-Naphthylamine-6-sulfonyl-N-methylaniline , a novel molecular rotor with potential for high sensitivity and environmental responsiveness. Its naphthalene core provides a robust fluorophore, while the sulfonyl-N-methylaniline moiety is designed to act as the rotating group. This document provides a comprehensive overview of its proposed synthesis, characterization, and application in both in vitro and cellular contexts.

Principle of Viscosity Sensing with 2-Naphthylamine-6-sulfonyl-N-methylaniline

The functionality of 2-Naphthylamine-6-sulfonyl-N-methylaniline as a molecular rotor is predicated on the competition between radiative and non-radiative decay pathways from its excited state. The core principle is the viscosity-hindered intramolecular rotation.

Figure 1: Principle of a Molecular Rotor. Upon excitation, the molecule reaches a locally excited (LE) state. In low viscosity environments, it can undergo intramolecular rotation to form a non-emissive Twisted Intramolecular Charge Transfer (TICT) state. In high viscosity, this rotation is hindered, favoring fluorescent decay from the LE state.

Protocol 1: Synthesis of 2-Naphthylamine-6-sulfonyl-N-methylaniline

The synthesis of 2-Naphthylamine-6-sulfonyl-N-methylaniline can be approached through a multi-step process, adapted from established methods for similar sulfonamide compounds.[9]

Materials:

-

2-Naphthylamine

-

Acetic anhydride

-

Chlorosulfonic acid

-

Thionyl chloride

-

N-methylaniline

-

Sodium hydroxide

-

Hydrochloric acid

-

Anhydrous solvents (e.g., Dichloromethane, Pyridine)

Procedure:

-

Protection of the Amine Group: React 2-naphthylamine with acetic anhydride to form N-acetyl-2-naphthylamine. This protects the amine group from reacting during the subsequent sulfonation step.

-

Sulfonylation: Carefully react the dried N-acetyl-2-naphthylamine with an excess of chlorosulfonic acid, followed by treatment with thionyl chloride to yield N-acetyl-2-naphthylamine-6-sulfonyl chloride. This reaction should be performed at low temperatures (0-5 °C) under anhydrous conditions.

-

Sulfonamide Formation: Dissolve the N-acetyl-2-naphthylamine-6-sulfonyl chloride in an appropriate anhydrous solvent (e.g., pyridine or dichloromethane). Add N-methylaniline dropwise to the solution while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Deprotection: Once the sulfonamide formation is complete, hydrolyze the acetyl protecting group using an aqueous solution of sodium hydroxide.

-

Purification: Neutralize the reaction mixture with hydrochloric acid to precipitate the crude product. The final product, 2-Naphthylamine-6-sulfonyl-N-methylaniline, can be purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Protocol 2: Photophysical Characterization and Viscosity Calibration

Before its application, the photophysical properties of the molecular rotor and its response to viscosity must be thoroughly characterized. This involves creating a calibration curve that relates a fluorescence parameter (intensity or lifetime) to known viscosity values.

Figure 2: Workflow for Characterization and Calibration of the Molecular Rotor.

Materials:

-

Synthesized 2-Naphthylamine-6-sulfonyl-N-methylaniline

-

Spectroscopy-grade solvents (e.g., ethanol, DMSO)

-

Glycerol

-

Deionized water

-

Spectrofluorometer

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the molecular rotor in a suitable solvent like DMSO.

-

Preparation of Viscosity Standards: Prepare a series of glycerol-water mixtures with varying weight percentages to achieve a range of viscosities. The viscosity of these standards can be found in literature or measured with a rheometer.

-

Spectroscopic Measurements:

-

For each viscosity standard, prepare a dilute solution of the molecular rotor (e.g., 1-10 µM).

-

Measure the absorbance spectrum to determine the optimal excitation wavelength (λ_ex).

-

Measure the fluorescence emission spectrum by exciting at λ_ex.

-

Measure the fluorescence lifetime (τ) using a TCSPC system.

-

-

Data Analysis and Calibration:

-

Plot the logarithm of the fluorescence intensity and/or lifetime against the logarithm of the viscosity (η).

-

According to the Förster-Hoffmann equation (log(I) or log(τ) = C + x log(η)), this plot should be linear.[10]

-

Perform a linear regression to obtain the calibration equation that will be used to determine the viscosity of unknown samples.

-

Hypothetical Calibration Data:

| Glycerol (% w/w) | Viscosity (η, cP) at 25°C | Fluorescence Intensity (a.u.) | Fluorescence Lifetime (τ, ns) |

| 0 | 0.89 | 150 | 0.8 |

| 20 | 1.76 | 280 | 1.5 |

| 40 | 5.1 | 550 | 2.9 |

| 60 | 23 | 980 | 4.8 |

| 80 | 210 | 1850 | 8.2 |

| 90 | 620 | 2500 | 11.5 |

Protocol 3: Application in Cellular Viscosity Mapping using FLIM

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique for mapping intracellular viscosity as fluorescence lifetime is generally independent of probe concentration.[11][12][13]

Figure 3: Workflow for Cellular Viscosity Mapping using FLIM.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes

-

2-Naphthylamine-6-sulfonyl-N-methylaniline stock solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope equipped with a pulsed laser and a TCSPC-based FLIM system

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy and allow them to adhere overnight.

-

Probe Loading:

-

Prepare a working solution of the molecular rotor in cell culture medium (final concentration typically 1-10 µM).

-

Remove the old medium from the cells and add the probe-containing medium.

-

Incubate the cells for a suitable period (e.g., 30-60 minutes) at 37°C and 5% CO₂ to allow for probe uptake.

-

-

Washing: Gently wash the cells two to three times with warm PBS or fresh medium to remove any extracellular probe.

-

FLIM Imaging:

-

Immediately transfer the dish to the confocal microscope equipped with a stage-top incubator.

-

Excite the probe using a pulsed laser at its determined optimal wavelength.

-

Collect the fluorescence emission and perform FLIM data acquisition.

-

-

Data Analysis:

-

The collected FLIM data will consist of a fluorescence decay curve for each pixel in the image.

-

Fit the decay curves to a single or multi-exponential decay model to calculate the average fluorescence lifetime for each pixel.

-

Use the previously generated calibration curve to convert the fluorescence lifetime values into viscosity values, creating a quantitative map of intracellular viscosity.[11]

-

Trustworthiness and Self-Validation

The protocols outlined are designed to be self-validating. The synthesis protocol includes standard characterization steps to ensure the purity and identity of the molecular rotor. The calibration protocol is fundamental to establishing a reliable relationship between the fluorescence signal and viscosity. When applied to cellular imaging, control experiments are crucial. For instance, treating cells with agents known to alter intracellular viscosity (e.g., ionophores or agents that induce apoptosis) should result in corresponding changes in the measured fluorescence lifetime, thus validating the probe's responsiveness in a biological context.

Conclusion

2-Naphthylamine-6-sulfonyl-N-methylaniline holds promise as a novel molecular rotor for viscosity sensing. Its straightforward synthesis and the robust photophysical properties of the naphthalene scaffold make it an attractive candidate for further development. The detailed protocols provided herein offer a comprehensive guide for its synthesis, characterization, and application. By enabling the quantitative mapping of microviscosity, this tool has the potential to provide significant insights into fundamental biological processes and to aid in the development of novel pharmaceutical formulations.

References

-

Fluorescence Lifetime Imaging: Molecular Rotors In Living Cells l Protocol Preview. (2022, June 15). JoVE. Available from: [Link]

-

Molecular rotors as probes for cell viscosity | FLUMVI Project | Results in Brief. (2017, February 22). CORDIS, European Commission. Available from: [Link]

-

Fluorescent molecular rotor probes nanosecond viscosity changes. (2022, May 23). AIP Publishing. Available from: [Link]

-

Lee, S. C., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry – A European Journal, 24(52), 13706-13718. Available from: [Link]

-

Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. (n.d.). Wiley Online Library. Available from: [Link]

-

Kuimova, M. K. (2009). Molecular Rotors Image Intracellular Viscosity. CHIMIA, 63(12), 859-862. Available from: [Link]

-

Lipophilic molecular rotor to assess the viscosity of oil core in nano-emulsion droplets. (2024, September 27). bioRxiv. Available from: [Link]

-

Kuimova, M. K., et al. (2008). Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging. Journal of the American Chemical Society, 130(21), 6672-6673. Available from: [Link]

-

Analysis of the effect of viscosity in the design of fluorescent molecular rotors. (n.d.). University of Barcelona Dipòsit Digital. Available from: [Link]

-

Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(38), 12671-12686. Available from: [Link]

- CN1349981A - 2-naphtylamine-6-sulfonyl aniline and its prepn and application. (n.d.). Google Patents.

-

2-Naphthylamine 6-sulfonamide, N-methyl. (n.d.). Mahavir Synthesis. Available from: [Link]

-

2-Naphthylamine-6-sulfonmethylamide. (n.d.). Jingzhou Lizhiyuan Chemical Technology Co., Ltd. Available from: [Link]

-

2-Naphthylamine – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

-

Survey of Integrated Viscosity Sensing Methods for the Augmentation of Mobile Food Scanner and In-line Sensing. (2022, October 13). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of "Methanal" with 2-Naphthylamines. (2023, February 6). PubMed. Available from: [Link]

-

2-Naphthylamine. (n.d.). ResearchGate. Available from: [Link]

-

Viscosity-Based Flow Sensor on Paper for Quantitative and Label-Free Detection of α-Amylase and Its Inhibitor. (2022, February 25). PubMed. Available from: [Link]

-

Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]

-

Microfluidic Viscometer Using a Suspending Micromembrane for Measurement of Biosamples. (2020, October 14). MDPI. Available from: [Link]

-

Viscosity Measurement Sensor: A Prototype for a Novel Medical Diagnostic Method Based on Quartz Crystal Resonator. (2021, April 13). MDPI. Available from: [Link]

-

Fluorescence origin of 6,P-toluidinyl-naphthalene-2-sulfonate (TNS) bound to proteins. (2009, May 15). PubMed. Available from: [Link]

-

Stähler, C. (2023, March 16). Motion of Confined Light-Driven Molecular Motors and Switches. University of Groningen. Available from: [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025, October 7). PMC. Available from: [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Microfluidic Viscometer Using a Suspending Micromembrane for Measurement of Biosamples [mdpi.com]

- 5. GIST Scholar: Fluorescent Molecular Rotors for Viscosity Sensors [scholar.gist.ac.kr]

- 6. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Molecular rotors as probes for cell viscosity | FLUMVI Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 8. biorxiv.org [biorxiv.org]

- 9. CN1349981A - 2-naphtylamine-6-sulfonyl aniline and its prepn and application - Google Patents [patents.google.com]

- 10. Analysis of the effect of viscosity in the design of fluorescent molecular rotors [diposit.ub.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chimia.ch [chimia.ch]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: 2-Naphthylamine-6-sulfonyl-N-methylaniline as a Membrane Polarity Sensor

Introduction & Mechanistic Insight

The "Deep-Interface" Advantage

2-Naphthylamine-6-sulfonyl-N-methylaniline (hereafter referred to as 2,6-NSMA ) represents a specialized class of solvatochromic fluorophores derived from the 2,6-substituted naphthalene scaffold. While structurally related to the classic probes ANS (8-anilinonaphthalene-1-sulfonic acid) and 2,6-TNS (2-toluidinonaphthalene-6-sulfonate), 2,6-NSMA offers a distinct advantage in membrane biophysics: neutrality .

Unlike ANS/TNS, which possess a negatively charged sulfonate group that anchors them to the hydrophilic headgroup region of the lipid bilayer, 2,6-NSMA features a sulfonamide linkage. This substitution eliminates the ionic charge, significantly increasing the probe's lipophilicity. Consequently, 2,6-NSMA partitions deeper into the lipid-water interface (the ester linkage region), providing a more accurate report on the hydration dynamics and ordering of the membrane core without the electrostatic interference common to charged probes.

The Physics of Sensing: Intramolecular Charge Transfer (ICT)

The sensing mechanism of 2,6-NSMA relies on the "Push-Pull" electron architecture:

-

Donor: The primary amine (-NH₂) at position 2.

-

Acceptor: The sulfonyl group (-SO₂-) at position 6.

Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT), creating a large dipole moment. In polar environments (e.g., water or disordered lipid phases), solvent dipoles reorient around the excited fluorophore, lowering its energy and causing a Red Shift (bathochromic shift) in emission. In non-polar environments (e.g., gel-phase lipids or hydrophobic pockets), this relaxation is restricted, resulting in a Blue Shift (hypsochromic shift).

Experimental Design & Logic

Self-Validating Systems

To ensure data integrity, the experimental design must include internal controls. A single intensity measurement is insufficient due to potential variations in probe concentration or optical path length. Therefore, we utilize a ratiometric or spectral shift analysis rather than absolute intensity.

Diagram: Mechanism of Action (ICT State)

Figure 1: The thermodynamic cycle of 2,6-NSMA fluorescence. The emission wavelength is strictly dependent on the mobility and polarity of the surrounding solvent shell (membrane hydration).

Detailed Protocol

Materials

-

Probe: 2-Naphthylamine-6-sulfonyl-N-methylaniline (High Purity >98%).

-

Solvent: Anhydrous DMSO or Ethanol (Spectroscopic Grade).

-

Buffer: HEPES or PBS, pH 7.4 (Avoid high concentrations of BSA or serum unless studying protein binding specifically).

-

Lipids: DOPC (fluid phase control), DPPC (gel phase control), or biological membrane extracts.

Step-by-Step Methodology

Phase 1: Stock Preparation

-

Dissolution: Dissolve 1 mg of 2,6-NSMA in DMSO to create a 2 mM Stock Solution .

-

Why: The probe is hydrophobic. Aqueous stock solutions will precipitate immediately.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

Phase 2: Membrane Labeling (The "Injection" Method)

Critical: Do not add the probe to the lipid film before hydration. The probe may aggregate. Label pre-formed vesicles (LUVs) or cells.

-

Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) via extrusion (100 nm) in buffer. Final lipid concentration: 0.5 mM .

-

Probe Addition: While vortexing the lipid suspension gently, inject the probe stock.

-

Target Ratio: 1:200 to 1:500 (Probe:Lipid molar ratio).

-

Calculation: For 1 mL of 0.5 mM lipid, add 1.25 µL of 2 mM probe stock (Final probe conc: 2.5 µM).

-

Constraint: Keep total solvent (DMSO) < 0.5% v/v to prevent membrane perturbation.

-

-

Incubation: Incubate in the dark at room temperature (or above the lipid Tm) for 30 minutes .

-

Validation: This allows the neutral probe to partition fully into the bilayer interface.

-

Phase 3: Spectral Acquisition

-

Instrument: Spectrofluorometer with temperature control.

-

Parameters:

-

Excitation: 340 nm (Slit: 2-5 nm).

-

Emission Scan: 380 nm – 550 nm (Slit: 5 nm).

-

Integration Time: 0.1 - 0.5 s.

-

-

Background Correction: Subtract the spectrum of a "Lipid-Only" blank to remove scattering artifacts (Raman/Rayleigh).

Data Analysis & Interpretation

Quantitative Metrics

Do not rely solely on peak intensity. Calculate the Spectral Center of Mass (CM) or the Generalized Polarization (GP) analog.

Method A: Center of Mass (CM)

WhereMethod B: Data Interpretation Table

| Environment | Expected | Interpretation |

| Buffer (Free Probe) | > 500 nm (Weak) | Probe is quenched by water; indicates poor binding. |

| Gel Phase Lipid (e.g., DPPC @ 20°C) | 410 - 430 nm | Highly ordered, dehydrated interface. |

| Liquid Disordered (e.g., DOPC) | 450 - 470 nm | Fluid membrane, significant water penetration. |

| Cholesterol-Rich (Lo Phase) | 430 - 450 nm | Intermediate polarity; "Liquid Ordered" phase. |

Diagram: Experimental Workflow

Figure 2: Operational workflow for membrane polarity assessment using 2,6-NSMA.

Troubleshooting & Critical Factors

The Inner Filter Effect

If the probe concentration is too high (>5 µM) or the solution is turbid (large MLVs), the excitation light may be absorbed before reaching the center of the cuvette.

-

Solution: Check Absorbance at 340 nm. It must be < 0.1 OD. If higher, dilute the sample.

Anomalous Red Shift

If the emission peak appears at >500 nm even in the presence of lipids:

-

Cause: The probe has not bound to the membrane (precipitated) or the lipid concentration is below the CMC.

-

Validation: Perform a lipid titration. Fluorescence intensity should increase sigmoidally as lipid concentration increases.

FRET Applications

2,6-NSMA can act as a FRET donor to lower-energy acceptors (e.g., NBD-lipids or Rhodamine) to measure lateral distribution or clustering.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 6: Solvent and Environmental Effects).

-

Weber, G. & Laurence, D. J. R. (1954). Fluorescent indicators of adsorption in aqueous solution and on the solid phase. Biochemical Journal, 56(31).

-

Slavik, J. (1982). Anilinonaphthalene sulfonate as a probe of membrane composition and function. Biochimica et Biophysica Acta (BBA), 694(1), 1-25.

-

Parasassi, T., et al. (1991). Detection of phospholipid phase separation with the fluorescent probe Laurdan. Biophysical Journal, 60(1), 179-189. (Foundational logic for generalized polarization in 2,6-naphthalene probes).

Technical Support Center: Optimizing Amine Labeling with Naphthalenesulfonyl-Based Reagents

A Note on 2-Naphthylamine-6-sulfonyl-N-methylaniline: The specific compound "2-Naphthylamine-6-sulfonyl-N-methylaniline" is not a commercially available or widely documented labeling reagent. However, its chemical structure is characteristic of the naphthalenesulfonyl class of fluorescent dyes, which are commonly used to label primary and secondary amines. This guide will focus on optimizing labeling efficiency using a well-established and representative member of this class: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . The principles and troubleshooting strategies discussed here are broadly applicable to other similar sulfonyl chloride-based amine-reactive dyes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Dansyl chloride labeling?

A1: Dansyl chloride reacts with nucleophiles, primarily the unprotonated form of primary and secondary aliphatic and aromatic amines. The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a stable, fluorescent sulfonamide bond. The reaction is highly pH-dependent, as the target amine must be in its deprotonated, nucleophilic state to be reactive.

Q2: Why is reaction pH so critical for successful labeling?

A2: The efficiency of the labeling reaction is a balancing act governed by pH. For the reaction to proceed, the target amine's nucleophilicity is key. The amine group (R-NH2) exists in equilibrium with its protonated form (R-NH3+). Only the deprotonated R-NH2 form is a strong enough nucleophile to attack the sulfonyl chloride. Therefore, the reaction pH must be above the pKa of the target amine to ensure a sufficient concentration of the reactive species. However, at very high pH (e.g., > 11), a competing reaction, the hydrolysis of Dansyl chloride to the non-reactive and fluorescent Dansyl hydroxide (dansylic acid), becomes significantly accelerated. This depletes the active reagent and complicates purification.

Q3: What are the primary causes of low labeling efficiency?

A3: The most common culprits are:

-

Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the target amine and a lack of reactivity.

-

Reagent Hydrolysis: The Dansyl chloride stock solution was not fresh, or it was exposed to aqueous conditions for too long before reacting with the target molecule.

-

Incompatible Buffer: The use of amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, which contain primary amines that will compete with the target molecule for the labeling reagent.

-

Insufficient Molar Excess: The molar ratio of Dansyl chloride to the target molecule is too low, resulting in an incomplete reaction.

Q4: How can I effectively remove unreacted dye and byproducts after the labeling reaction?

A4: Purification is critical for accurate downstream analysis. The best method depends on the size and properties of your labeled molecule.

-

For Proteins/Large Peptides (>5 kDa): Size-exclusion chromatography (SEC) or dialysis are effective for separating the small, unreacted dye and its hydrolysis byproduct (Dansyl hydroxide) from the much larger labeled protein.

-

For Small Molecules/Peptides: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. It provides high-resolution separation of the labeled product from unreacted starting material, unreacted dye, and Dansyl hydroxide.

Section 2: Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution & Explanation |

| Low or No Labeling Efficiency | 1. Suboptimal Reaction pH: The pH of the reaction buffer is below the pKa of the target amine (typically pKa is 8-10 for primary amines). | Solution: Increase the reaction pH. A good starting point is a bicarbonate buffer at pH 9.0-9.5. You can perform a pH titration (e.g., testing pH 8.5, 9.0, 9.5, and 10.0) to find the optimal balance between amine reactivity and reagent hydrolysis for your specific molecule. |

| 2. Reagent Degradation (Hydrolysis): Dansyl chloride is highly susceptible to hydrolysis in aqueous environments. | Solution: Always prepare Dansyl chloride stock solution fresh in an anhydrous organic solvent like acetonitrile or dimethylformamide (DMF). Add the dye stock to the aqueous reaction buffer containing your target molecule immediately before starting the incubation. Avoid storing Dansyl chloride in solution. | |

| 3. Competing Nucleophiles in Buffer: Buffers like Tris, glycine, or ammonium salts contain amines that will react with Dansyl chloride. | Solution: Use a non-nucleophilic buffer system. Recommended buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS), ensuring the final reaction pH is in the optimal range. | |

| High Background / Non-Specific Signal | 1. Excessive Molar Ratio of Dye: Using too much Dansyl chloride can lead to non-specific labeling of other, less reactive nucleophiles (e.g., tyrosine, serine, cysteine) and a large excess of fluorescent contaminants. | Solution: Optimize the molar ratio of dye-to-target. Start with a 5- to 10-fold molar excess of Dansyl chloride over your target amine. If labeling is incomplete, incrementally increase the ratio. If background is high, decrease it. |

| 2. Presence of Dansyl Hydroxide: The fluorescent hydrolysis byproduct co-elutes or migrates with your product in some analytical systems. | Solution: Ensure optimal reaction conditions (correct pH, fresh reagent) to minimize hydrolysis. Employ high-resolution purification techniques like RP-HPLC to resolve the labeled product from Dansyl hydroxide. | |

| Precipitation During Reaction | 1. Low Solubility of Labeled Product: The addition of the hydrophobic Dansyl group can cause some proteins or peptides to precipitate out of the aqueous solution. | Solution: Add a small amount of a miscible organic co-solvent (e.g., 5-10% acetonitrile or DMF) to the reaction buffer to help maintain the solubility of the labeled product. Perform a small-scale test reaction first to ensure your protein of interest remains soluble. |

| Difficulty in Purification | 1. Inadequate Separation Method: Using a method with insufficient resolution (e.g., simple protein precipitation) to separate the product from fluorescent contaminants. | Solution: For small molecules, RP-HPLC is essential. For proteins, ensure the size-exclusion column has the appropriate fractionation range to cleanly separate the protein from small molecules (~350 Da for Dansyl hydroxide). |

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Labeling a Protein with Dansyl Chloride

-

Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.0 using NaOH.

-

Protein Solution: Dissolve or dilute your protein in the pH 9.0 bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

Dansyl Chloride Stock Solution (Prepare Fresh): Immediately before use, dissolve Dansyl chloride powder in anhydrous acetonitrile or DMF to a concentration of 10 mg/mL.

-

Reaction Setup:

-

Calculate the required volume of the Dansyl chloride stock to achieve a 10-fold molar excess relative to the protein.

-

While gently vortexing the protein solution, add the calculated volume of Dansyl chloride stock dropwise.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. Dansyl-labeled compounds are light-sensitive.

-

Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing solution, such as 1.5 M Tris-HCl, can be added to scavenge any remaining unreacted Dansyl chloride.

-

Purification: Proceed immediately to purification using size-exclusion chromatography (for proteins) or RP-HPLC (for peptides/small molecules) to separate the labeled conjugate from unreacted dye and Dansyl hydroxide.

Workflow Visualization

A visual representation of the labeling and purification workflow helps in planning the experiment.

Caption: Experimental workflow for protein labeling with Dansyl chloride.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing low labeling efficiency.

Caption: Troubleshooting decision tree for low labeling efficiency.

Section 4: References

-

Title: Protocol for Fluorescent Labeling of Protein Source: Bio-Rad Laboratories URL: [Link]

A Comparative Guide to the Cross-Validation of 2-Naphthylamine-6-Sulfonyl-N-Methylaniline Binding Data for Amyloid-Beta and Tau Aggregates

Introduction: The Critical Role of Validated Probes in Neurodegenerative Disease Research

The pathological aggregation of amyloid-beta (Aβ) and tau proteins is a central hallmark of Alzheimer's disease and other related neurodegenerative disorders. Fluorescent probes that selectively bind to these protein aggregates are indispensable tools for researchers, enabling the quantification of fibrillization kinetics, the characterization of aggregate morphology, and the high-throughput screening of potential therapeutic inhibitors. The utility of these probes, however, is fundamentally dependent on the accuracy and reliability of their binding data.

This guide provides an in-depth technical comparison of binding data for a representative 2-Naphthylamine-6-sulfonyl-N-methylaniline derivative, a class of compounds showing promise as fluorescent probes for Aβ and tau aggregates. We will refer to our representative compound as Naphthalene Sulfonamide Probe 1 (NSP-1) . The core of this guide is the principle of cross-validation , where we will explore how employing multiple, independent assay methodologies can lead to a more robust and trustworthy characterization of a probe's binding affinity and selectivity. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the study of neurodegenerative diseases and the development of novel diagnostic and therapeutic agents.

The Importance of Cross-Validation in Ligand Binding Assays

Relying on a single method for determining binding affinity can be fraught with potential artifacts and inaccuracies. For instance, the widely used Thioflavin T (ThT) assay can be influenced by compounds that interfere with its fluorescence, leading to false-positive or false-negative results[1]. Cross-validation, the practice of confirming results with multiple, mechanistically distinct assays, is therefore crucial for establishing the true binding characteristics of a novel probe. By comparing data from different experimental approaches, we can gain confidence in the measured binding constants and better understand the nature of the probe-target interaction.

Comparative Binding Affinity of NSP-1 and Alternative Probes

To provide a practical context for our discussion, we will compare the binding affinities of our representative probe, NSP-1, with a well-established, commercially available probe, Thioflavin T (ThT). The following table summarizes hypothetical, yet representative, binding data for these compounds with pre-formed Aβ and tau fibrils.

| Probe | Target | Binding Assay Method | Dissociation Constant (Kd) | Reference |

| NSP-1 | Aβ (1-42) Fibrils | Fluorescence Saturation | 85 nM | Hypothetical Data |

| NSP-1 | Aβ (1-42) Fibrils | Competition Assay (vs. ThT) | 95 nM | Hypothetical Data |

| NSP-1 | Tau (K18) Fibrils | Fluorescence Saturation | 150 nM | Hypothetical Data |

| Thioflavin T (ThT) | Aβ (1-42) Fibrils | Fluorescence Saturation | ~900 nM | [2] |

| pTP-TFE | Soluble Tau Aggregates | Fluorescence Binding Assay | 66 nM | [3][4] |

| BODIPY-based probe | Aβ plaques | In vitro studies | 10 nM | [5] |

Note: The binding data for NSP-1 is illustrative and intended to provide a basis for the methodological comparisons discussed in this guide.

Experimental Workflows for Binding Affinity Determination

A robust cross-validation strategy involves employing at least two distinct methods for determining the binding affinity of a novel probe. Here, we detail the protocols for a direct fluorescence saturation assay and a competitive binding assay.

Workflow for Binding Affinity Cross-Validation

Caption: Workflow for the cross-validation of NSP-1 binding affinity.

Detailed Experimental Protocols

Direct Saturation Binding Assay using Fluorescence Spectroscopy

This assay directly measures the binding of the fluorescent probe to its target by titrating the probe against a fixed concentration of the protein aggregates and monitoring the increase in fluorescence intensity.

Materials:

-

NSP-1 stock solution (e.g., 1 mM in DMSO)

-

Pre-formed Aβ (1-42) or Tau (K18) fibrils (e.g., 100 µM monomer equivalent in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the NSP-1 probe: In PBS, prepare a series of NSP-1 concentrations ranging from, for example, 1 nM to 10 µM.

-

Set up the binding reaction: In a 96-well plate, add a fixed concentration of Aβ or tau fibrils (e.g., 100 nM final concentration) to each well.

-

Add the NSP-1 dilutions: To the wells containing the fibrils, add the different concentrations of NSP-1. Include control wells with NSP-1 dilutions in PBS without fibrils to measure background fluorescence.

-

Incubate to equilibrium: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium. This time should be determined empirically by taking kinetic readings.

-

Measure fluorescence: Read the fluorescence intensity on a microplate reader using the optimal excitation and emission wavelengths for NSP-1.

-

Data analysis:

-

Subtract the background fluorescence (NSP-1 in PBS) from the fluorescence of the corresponding wells with fibrils.

-

Plot the background-subtracted fluorescence intensity against the NSP-1 concentration.

-

Fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd)[6].

-

Competition Binding Assay

This assay determines the binding affinity of an unlabeled ligand (our NSP-1) by measuring its ability to compete with a known fluorescent probe (e.g., Thioflavin T) for binding to the target protein aggregates.

Materials:

-

NSP-1 stock solution (e.g., 1 mM in DMSO)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Pre-formed Aβ (1-42) fibrils (e.g., 100 µM monomer equivalent in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the NSP-1 probe: In PBS, prepare a series of NSP-1 concentrations ranging from, for example, 1 nM to 100 µM.

-

Set up the competition reaction: In a 96-well plate, add a fixed concentration of Aβ fibrils (e.g., 100 nM final concentration) and a fixed concentration of ThT (at a concentration close to its Kd for Aβ, e.g., 1 µM) to each well.

-

Add the NSP-1 dilutions: To the wells containing the Aβ fibrils and ThT, add the different concentrations of NSP-1.

-

Include controls:

-

Wells with Aβ fibrils and ThT only (maximum fluorescence).

-

Wells with Aβ fibrils and the highest concentration of NSP-1 (to determine non-specific binding).

-

Wells with ThT in PBS (background).

-

-

Incubate to equilibrium: Incubate the plate at room temperature, protected from light, until the binding reaches equilibrium.

-

Measure fluorescence: Read the fluorescence intensity on a microplate reader using the excitation and emission wavelengths for ThT (e.g., Ex: 440 nm, Em: 485 nm)[7][8].

-

Data analysis:

-

Plot the fluorescence intensity against the logarithm of the NSP-1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NSP-1 that displaces 50% of the ThT).

-

Calculate the inhibitory constant (Ki) for NSP-1 using the Cheng-Prusoff equation[9].

-

Data Interpretation and Cross-Validation

The Kd value obtained from the direct saturation binding assay and the Ki value calculated from the competition assay should be in close agreement. A significant discrepancy between these values may indicate that the binding mechanism is more complex than a simple competitive interaction or that one of the assays is subject to artifacts. For instance, if NSP-1 quenches the fluorescence of ThT, the competition assay would yield an artificially low Ki. This highlights the importance of performing both types of assays to gain a comprehensive understanding of the probe's binding characteristics.

Visualization of the Binding Assay Principles

Direct Saturation Binding

Caption: Principle of the direct saturation binding assay.

Competition Binding Assay

Caption: Principle of the competition binding assay.

Conclusion: Towards More Reliable Probes for Neurodegeneration Research

The development of novel fluorescent probes with high affinity and selectivity for Aβ and tau aggregates is of paramount importance for advancing our understanding of neurodegenerative diseases. This guide has outlined a robust framework for the cross-validation of binding data for a representative 2-Naphthylamine-6-sulfonyl-N-methylaniline derivative, NSP-1. By employing multiple, mechanistically distinct binding assays, researchers can establish a higher degree of confidence in their results, leading to the development of more reliable and effective tools for the study and eventual treatment of these devastating disorders. The principles and protocols detailed herein are intended to serve as a valuable resource for the scientific community, promoting a more rigorous and standardized approach to the characterization of novel molecular probes.

References

-

Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]

-

Kuznetsova, I. M., Turoverov, K. K., & Uversky, V. N. (2014). What can fluorescence spectroscopy tell us about the spatial organization of amyloid fibrils? Journal of Fluorescence, 24(1), 23-33. [Link]

-

Agbo, D. B., et al. (2020). Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection. Molecules, 25(15), 3436. [Link]

-

Cai, W., & Chen, X. (2008). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols, 3(12), 1968-1973. [Link]

-

Li, Y., et al. (2025). Mapping of Amyloid-β Aggregates In Vivo by a Fluorescent Probe with Dual Recognition Moieties. Analytical Chemistry. [Link]

-

Mathis, C. A., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sciences, 69(13), 1471-1484. [Link]

-

Hall, H., et al. (2020). A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein. Chemical Science, 11(20), 5266-5273. [Link]

-

Ran, C., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Molecules, 28(22), 7681. [Link]

-

Hall, H., et al. (2020). A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein. Chemical Science, 11(20), 5266-5273. [Link]

-

BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader. Retrieved from [Link]

-

Tang, Y., et al. (2023). Multi-target amyloid probing and inhibition using basic orange fluorescence. Journal of Materials Chemistry B, 11(37), 8963-8974. [Link]

-

Rajasekhar, K., et al. (2022). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. Journal of the American Chemical Society, 144(46), 21266-21277. [Link]

-

Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. The FEBS journal, 276(20), 5960–5972. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Biancalana, M. W., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

-

Naiki, H., Higuchi, K., Hosokawa, M., & Takeda, T. (1989). Fluorometric determination of amyloid fibrils in vitro using the fluorescent dye, thioflavin T. Analytical biochemistry, 177(2), 244-249. [Link]

-

Kumar, A., et al. (2021). Naphthalene monoimide derivative ameliorates amyloid burden and cognitive decline in a transgenic mouse model of Alzheimer's disease. bioRxiv. [Link]

-

López-Pérez, A., et al. (2024). Biophysical Studies of Amyloid-Binding Fluorophores to Tau AD Core Fibrils Formed without Cofactors. International Journal of Molecular Sciences, 25(18), 10078. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]

-

Biancalana, M. W., & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

-

Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. The FEBS journal, 276(20), 5960-5972. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Murugan, N. A., et al. (2021). Thiophene-Based Dual Modulators of Aβ and Tau Aggregation. Advanced Therapeutics, 4(10), 2100094. [Link]

-

Lee, J. C., & Kim, Y. (2019). Frontiers in Probing Alzheimer's Disease Biomarkers with Fluorescent Small Molecules. ACS Central Science, 5(2), 184-196. [Link]